molecular formula C16H22ClN3O B5486485 2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide

2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide

Cat. No. B5486485
M. Wt: 307.82 g/mol
InChI Key: KJRHLDFLRUHMBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has been the subject of significant scientific research due to its potential therapeutic applications in the treatment of various neurological disorders.

Mechanism of Action

2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting this enzyme, 2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide increases the levels of GABA in the brain, which can help to reduce seizure activity and alleviate anxiety symptoms.
Biochemical and Physiological Effects:
In addition to its effects on GABA levels in the brain, 2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide has been shown to have a number of other biochemical and physiological effects. These include increased dopamine release, enhanced cognitive function, and reduced drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide for lab experiments is its high selectivity for GABA transaminase, which makes it a useful tool for studying the role of this enzyme in various neurological disorders. However, one limitation of 2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide. These include further studies on its potential therapeutic applications in the treatment of epilepsy, addiction, and anxiety, as well as investigations into its effects on other neurotransmitter systems in the brain. Additionally, there may be opportunities to develop new analogs of 2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide with improved solubility and other desirable properties for use in experimental settings.

Synthesis Methods

The synthesis of 2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide involves a multi-step process that begins with the reaction of 4-chlorobenzylamine with cyclopropylcarbonyl chloride to form 4-(4-chlorobenzyl)cyclopropanecarboxylic acid. This intermediate is then converted to the corresponding acid chloride, which is reacted with piperazine to produce 2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide.

Scientific Research Applications

2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, 2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide has been shown to increase GABA levels in the brain, which can help to reduce seizure activity and alleviate anxiety symptoms.

properties

IUPAC Name

2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O/c17-14-3-1-13(2-4-14)11-19-7-9-20(10-8-19)12-16(21)18-15-5-6-15/h1-4,15H,5-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRHLDFLRUHMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.